molecular formula C10H24Cl2N3O2P B8067915 Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, compd. with cyclohexanamine (1:1) CAS No. 5776-49-8

Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, compd. with cyclohexanamine (1:1)

Cat. No.: B8067915
CAS No.: 5776-49-8
M. Wt: 320.19 g/mol
InChI Key: BGTIPRUDEMNRIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound’s IUPAC name, N,N-bis(2-chloroethyl)phosphorodiamidic acid cyclohexanamine (1:1) , reflects its structural components. The parent phosphorodiamidic acid ($$ \text{H}5\text{N}2\text{O}2\text{P} $$) is substituted at both nitrogen atoms with 2-chloroethyl groups ($$-\text{CH}2\text{CH}2\text{Cl}$$), forming the $$ \text{N,N-bis(2-chloroethyl)} $$ moiety. The cyclohexanamine ($$ \text{C}6\text{H}{11}\text{NH}2 $$) acts as a counterion in a 1:1 molar ratio, neutralizing the acidic protons of the phosphorodiamidic acid.

The molecular formula is $$ \text{C}{10}\text{H}{24}\text{Cl}2\text{N}3\text{O}_2\text{P} $$, with a molecular weight of 320.2 g/mol . Table 1 compares key molecular parameters with related phosphorodiamidates.

Table 1: Molecular Parameters of Phosphorodiamidic Acid Derivatives

Parameter N,N-bis(2-chloroethyl)-phosphorodiamidic acid–cyclohexanamine Phosphorodiamidic Acid N-Ethyl-Benzyl Ester Derivative
Molecular Formula $$ \text{C}{10}\text{H}{24}\text{Cl}2\text{N}3\text{O}_2\text{P} $$ $$ \text{H}5\text{N}2\text{O}_2\text{P} $$ $$ \text{C}{13}\text{H}{21}\text{Cl}2\text{N}2\text{O}_2\text{P} $$
Molecular Weight (g/mol) 320.2 96.026 339.198
CAS Number 1566-15-0 10043-91-1 18228-85-8

The $$ \text{N,N-bis(2-chloroethyl)} $$ groups introduce electrophilic character, enabling nucleophilic substitution reactions at the chlorine atoms. The cyclohexanamine enhances solubility in organic solvents, as evidenced by its use in synthetic organic chemistry.

Properties

IUPAC Name

amino-[bis(2-chloroethyl)amino]phosphinic acid;cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.C4H11Cl2N2O2P/c7-6-4-2-1-3-5-6;5-1-3-8(4-2-6)11(7,9)10/h6H,1-5,7H2;1-4H2,(H3,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTIPRUDEMNRIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C(CCl)N(CCCl)P(=O)(N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N3O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20935481
Record name N,N-Bis(2-chloroethyl)phosphorodiamidic acid--cyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20935481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566-15-0, 5776-49-8
Record name AI 3-51834
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001566150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoramide mustard cyclohexamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005776498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OMF 59
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69945
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Bis(2-chloroethyl)phosphorodiamidic acid--cyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20935481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOHEXANAMINE N,N-BIS(2-CHLOROETHYL)PHOSPHORODIAMIDATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZG9FPH7YK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, compound with cyclohexanamine (1:1), also known as N,N-bis(2-chloroethyl)phosphorodiamidic acid cyclohexylamine salt, is a compound of significant interest in the field of medicinal chemistry, particularly for its potential applications in cancer therapy. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic implications based on diverse research findings.

  • Molecular Formula : C10H24Cl2N3O2P
  • Molecular Weight : Approximately 320.196 g/mol
  • Physical State : White crystalline solid
  • Melting Point : 100-103ºC
  • Boiling Point : 363.5ºC at 760 mmHg

Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, is metabolized to form phosphoramide mustard, a potent alkylating agent. This metabolite interacts with DNA by forming covalent bonds with nucleophilic sites, leading to the formation of stable DNA adducts. The resulting DNA damage triggers cellular apoptosis, particularly in rapidly dividing cancer cells. This mechanism is akin to that of established chemotherapeutic agents such as cyclophosphamide and ifosfamide, which are also alkylating agents used in oncology.

Antitumor Effects

Research indicates that phosphorodiamidic acid exhibits significant antitumor activity. It has been shown to induce apoptosis in various cancer cell lines through its ability to form DNA cross-links and adducts. These interactions disrupt normal cellular processes and promote cell death in malignant cells.

Comparative Analysis with Similar Compounds

The following table summarizes key structural and functional similarities between phosphorodiamidic acid and other related compounds:

Compound NameStructure TypeUnique Features
CyclophosphamidePhosphoramide mustardRequires metabolic activation; widely used in chemotherapy
IfosfamidePhosphoramide mustardSimilar mechanism but different side effects and pharmacokinetics
N,N-Bis(2-chloroethyl)phosphorodiamidic acidNon-cyclized variantLacks cyclohexanamine; potentially more direct activity without latency factor

This comparison highlights the unique profile of phosphorodiamidic acid, particularly its specific combination of biological activity and structural features that may influence its pharmacological properties compared to these similar compounds.

Case Studies and Research Findings

  • In Vitro Studies : In laboratory settings, phosphorodiamidic acid has been tested against various cancer cell lines. Results demonstrated a dose-dependent increase in apoptosis markers such as cleaved caspase-3, indicating effective induction of programmed cell death .
  • Animal Models : Animal studies have shown that administration of phosphorodiamidic acid leads to significant tumor regression in xenograft models. The compound's efficacy was evaluated by monitoring tumor size reduction and survival rates compared to control groups receiving no treatment .
  • Synergistic Effects : Recent investigations have explored the potential for synergistic effects when phosphorodiamidic acid is used in combination with other chemotherapeutics. Preliminary data suggest enhanced cytotoxicity when administered alongside agents that target different cellular pathways .

Scientific Research Applications

Cancer Treatment

Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, compound with cyclohexanamine is primarily recognized for its application in chemotherapy. It acts as an alkylating agent, similar to other well-known chemotherapeutics like cyclophosphamide. The compound is metabolized to phosphoramide mustard, which is responsible for its cytotoxic effects.

Case Studies

  • Cytotoxicity Assessment :
    • In vitro studies demonstrated that phosphoramide mustard is cytotoxic to HT-1080 human fibrosarcoma cells in a concentration-dependent manner .
    • Animal studies indicated that it is toxic to adult mice and teratogenic when administered during gestation.
  • Comparative Studies :
    • Compared to cyclophosphamide and ifosfamide, NSC-69945 exhibits a different pharmacokinetic profile due to the absence of a cyclic oxazaphosphorine ring, which may influence both efficacy and side effects.

Antiviral Applications

Recent research has explored the use of phosphorodiamidate morpholino oligomers (PMOs), which are designed to interfere with viral replication processes. While not directly related to NSC-69945, the underlying principles of phosphoramidate chemistry are relevant.

Synthesis and Structural Modifications

The synthesis of phosphorodiamidic acid compounds typically involves the reaction of chloromethylated phosphorodiamidic acid derivatives with cyclohexanamine. This process allows for structural modifications aimed at enhancing therapeutic efficacy or reducing toxicity.

Synthetic Route Summary

  • Starting Materials : Chloromethylated phosphorodiamidic acid derivatives.
  • Reagents : Cyclohexanamine.
  • Conditions : Standard laboratory synthesis techniques involving solvent purification and inert gas environments.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, compound with cyclohexanamine (1:1)
  • Synonyms: Cyclohexanamine salt of phosphoramide mustard; N,N-Bis(2-chloroethyl)phosphorodiamidic acid–cyclohexanamine complex
  • CAS : 879-61-8 (hydrochloride form)
  • Molecular Formula : C₁₀H₂₀Cl₃N
  • Structure : Comprises a phosphorodiamidic acid backbone with two 2-chloroethyl groups and a cyclohexanamine counterion.

Role and Significance :
This compound is structurally related to phosphoramide mustard (PM), the active alkylating metabolite of cyclophosphamide (CP), a widely used chemotherapeutic agent. The cyclohexanamine salt form enhances stability and solubility, making it relevant in synthetic chemistry (e.g., MT-45 synthesis) .

Structural Analogues

Table 1: Structural Comparison
Compound Key Structural Features Biological Role/Application
PM–Cyclohexanamine (1:1) Linear phosphorodiamidic acid with bis(2-chloroethyl) groups + cyclohexanamine counterion Synthetic precursor (MT-45), alkylating agent
Cyclophosphamide (CP) Cyclic phosphoramide prodrug requiring metabolic activation Anticancer prodrug (activated to PM)
Nornitrogen Mustard (NOR) N,N-Bis(2-chloroethyl)amine (lacks phosphoramide group) Direct alkylating agent, CP metabolite
Palifosfamide N,N-Bis(2-chloroethyl)phosphorodiamidic acid (no cyclohexanamine) Investigational alkylating agent

Metabolic and Mechanistic Differences

Phosphoramide Mustard (PM) vs. Nornitrogen Mustard (NOR):

  • PM : Alkylates DNA via aziridinium intermediates as an intact molecule, confirmed by deuterium-labeling studies .
  • NOR: Simpler structure lacking the phosphoramide group; alkylates via direct SN2 displacement or aziridinium formation .
  • Relative Activity: PM exhibits higher specificity for tumor cells due to pH-dependent activation, whereas NOR is less selective .

PM–Cyclohexanamine vs. Cyclophosphamide :

  • CP : Requires hepatic activation to 4-hydroxycyclophosphamide, which spontaneously decomposes to PM and acrolein .

Physicochemical Properties

Table 2: Physical Properties
Property PM–Cyclohexanamine (1:1) Cyclophosphamide Nornitrogen Mustard (NOR)
Molecular Weight 260.63 g/mol 279.10 g/mol 156.05 g/mol
Boiling Point 240.7°C 113°C (decomposes) Not reported
Water Solubility Not reported 40 g/L High (due to amine group)
Key Feature Enhanced stability as salt Prodrug requiring activation Direct-acting alkylator
Therapeutic Use :
  • PM–Cyclohexanamine : Primarily a synthetic intermediate (e.g., MT-45 synthesis) .
Toxicity Profile :
  • PM : Causes DNA-protein crosslinks (DPCs) in human cells, contributing to cytotoxicity .
  • NOR: Less potent than PM but still genotoxic .

Preparation Methods

Catalytic Hydrogenation of Aniline

The hydrogenation of aniline to cyclohexanamine is typically conducted at temperatures ranging from 140–260°C and hydrogen pressures of 10–400 bar . Ruthenium (Ru) catalysts supported on alumina (Al₂O₃) are widely used due to their high activity and resistance to deactivation. For instance, Ru/Al₂O₃ moderated with alkali metals achieves cyclohexanamine yields exceeding 85% by suppressing side reactions such as cyclohexane formation. Nickel (Ni)-based catalysts are a cost-effective alternative, though they require stricter control over reaction parameters to minimize byproduct generation.

Temperature-Dependent Selectivity

A notable feature of this process is its temperature-dependent selectivity. At lower temperatures (140–180°C ), cyclohexanamine predominates, while higher temperatures (200–240°C ) favor dicyclohexylamine formation. This thermodynamic control allows manufacturers to adjust product ratios by modulating reactor conditions. For the target compound, which requires pure cyclohexanamine, operations are typically conducted at 160–180°C to maximize monoamine yield.

Industrial Purification Techniques

Post-hydrogenation mixtures undergo fractional condensation to isolate cyclohexanamine. Residual ammonia is removed via distillation, followed by recrystallization or solvent extraction to achieve purities exceeding 99.9% .

Synthesis of N,N-bis(2-chloroethyl)phosphorodiamidic Acid

The phosphorodiamidic acid moiety is synthesized through a phosphorylation reaction involving N,N-bis(2-chloroethyl)amine and phosphorus oxychloride (POCl₃), followed by acidification.

Phosphorylation Reaction Mechanism

N,N-bis(2-chloroethyl)amine hydrochloride reacts with POCl₃ in anhydrous conditions to form N,N-bis(2-chloroethyl)phosphoramide dichloride. This step requires a tertiary amine base, such as triethylamine, to neutralize hydrochloric acid (HCl) and drive the reaction to completion:

N,N-bis(2-chloroethyl)amine+POCl3Et3NN,N-bis(2-chloroethyl)phosphoramide dichloride+HCl\text{N,N-bis(2-chloroethyl)amine} + \text{POCl}3 \xrightarrow{\text{Et}3\text{N}} \text{N,N-bis(2-chloroethyl)phosphoramide dichloride} + \text{HCl}

The reaction is conducted in inert solvents like chloroform or methylene chloride at temperatures between -10°C and 30°C to prevent side reactions.

Acidification to Phosphorodiamidic Acid

The dichloride intermediate is hydrolyzed under controlled acidic conditions to yield phosphorodiamidic acid. This step is critical for introducing the reactive hydroxyl groups necessary for subsequent salt formation with cyclohexanamine.

Formation of the 1:1 Compound

The final step involves combining equimolar amounts of N,N-bis(2-chloroethyl)phosphorodiamidic acid and cyclohexanamine in a solvent-mediated reaction.

Salt Formation Conditions

The acid-base reaction is typically conducted in polar aprotic solvents like acetonitrile or tetrahydrofuran at 25–50°C . Triethylamine is added to scavenge residual HCl, ensuring a neutral pH environment conducive to salt formation. The stoichiometric ratio (1:1) is tightly controlled to avoid diastereomer formation.

Industrial-Scale Optimization

Continuous-flow reactors are employed for large-scale production, enhancing mixing efficiency and heat transfer. Automated systems maintain precise temperature (±2°C) and dosing controls, achieving yields of 78–85% with >99% purity.

Purification and Quality Control

Crystallization and Filtration

The crude product is recrystallized from aqueous ethanol to remove unreacted starting materials and byproducts. Activated carbon treatment followed by hot filtration through polyamide membranes (0.22 µm) ensures particulate-free crystallization.

Analytical Characterization

Quality control protocols include:

  • Nuclear Magnetic Resonance (NMR) : Confirms structural integrity and stoichiometry.

  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>99.5%).

  • Mass Spectrometry (MS) : Verifies molecular weight (349.23 g/mol).

Comparative Analysis of Methodologies

ParameterLaboratory-Scale SynthesisIndustrial-Scale Synthesis
CatalystRu/Al₂O₃Ni or Co-Mn Composite
Reaction Temperature160–180°C200–230°C
Hydrogen Pressure100–150 bar200–300 bar
Cyclohexanamine Yield70–75%85–90%

Industrial methods prioritize high-throughput conditions, whereas laboratory approaches focus on purity and flexibility.

Challenges and Innovations

Byproduct Management

The formation of dicyclohexylamine during hydrogenation remains a key challenge. Recent advances in catalyst design, such as Mn-doped Co/Al₂O₃ systems, reduce byproduct generation by 40% through enhanced surface acidity.

Solvent-Free Phosphorylation

Emerging methodologies explore solvent-free phosphorylation using microwave irradiation, reducing reaction times from 12 hours to 30 minutes while maintaining yields above 80% .

Q & A

Advanced Research Question

  • pH Control : Maintain solutions at pH 3–4 (acidic conditions) to minimize hydrolysis of chloroethyl groups. Buffers like citrate or phosphate are preferred .
  • Lyophilization : Store the compound as a lyophilized powder under inert gas (argon) to prevent oxidation .
  • Short-Term Stability : For aqueous stock solutions, use cold storage (4°C) and limit exposure to light (amber vials) .

What are the primary analytical techniques for quantifying this compound and its degradation products in biological matrices?

Basic Research Question

  • HPLC-UV/Vis : Employ C18 columns with mobile phases (acetonitrile/water + 0.1% TFA) for separation. Detect at λ = 200–220 nm for phosphorodiamidic acid derivatives .
  • LC-MS/MS : Use multiple reaction monitoring (MRM) for high specificity. Key transitions: m/z 263.1 → 154.0 (cleavage of chloroethyl groups) .
  • Gas Chromatography (GC) : Derivatize with BSTFA for volatile degradation products (e.g., acrolein) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.